2'-Deoxyadenosine-5'-monophosphate

Description

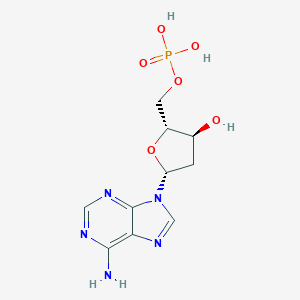

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWCHTKSEGGWEX-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-20-2, 2922-74-9 (di-hydrochloride salt) | |

| Record name | Poly(dA) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxy-5'-adenosine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901034859 | |

| Record name | 2'-Deoxy-5'-adenosine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyadenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

653-63-4 | |

| Record name | dAMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxy-5'-adenosine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-5'-adenosine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyadenosine 5'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYADENOSINE 5'-MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFR8I97ORM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyadenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C | |

| Record name | Deoxyadenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cornerstone of Replication: 2'-Deoxyadenosine-5'-monophosphate in DNA Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine-5'-monophosphate (dAMP) is a fundamental deoxyribonucleotide that serves as a critical precursor for the synthesis of deoxyadenosine (B7792050) triphosphate (dATP), one of the four essential building blocks of deoxyribonucleic acid (DNA).[1] While not directly incorporated into the nascent DNA strand, the metabolic flux of dAMP and its subsequent conversion to dATP are pivotal for the fidelity and efficiency of DNA replication and repair. This technical guide provides a comprehensive overview of the role of dAMP in DNA synthesis, detailing its metabolic pathway, the kinetics of its enzymatic conversions, and its significance in cellular homeostasis and disease. The content herein is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms underpinning DNA synthesis.

The Metabolic Journey of dAMP to the Replisome

The primary role of dAMP in DNA synthesis is to act as a substrate for phosphorylation, a two-step enzymatic process that ultimately yields dATP. This pathway ensures a sufficient supply of the necessary precursors for DNA polymerases to carry out their function.

The metabolic conversion of dAMP to dATP involves two key enzymatic steps:

-

Phosphorylation of dAMP to dADP: Deoxynucleoside monophosphate kinases (dNMPKs), also known as adenylate kinases (AKs) for their ability to phosphorylate AMP, catalyze the transfer of a phosphate (B84403) group from a donor, typically ATP, to dAMP, forming deoxyadenosine diphosphate (B83284) (dADP).[2][3][4][5]

-

Phosphorylation of dADP to dATP: Nucleoside diphosphate kinases (NDPKs) then catalyze the final phosphorylation step, converting dADP to dATP, which can then be utilized by DNA polymerases.

This seemingly straightforward pathway is tightly regulated to maintain a balanced pool of deoxyribonucleoside triphosphates (dNTPs), which is crucial for preventing mutations and ensuring genomic stability.

Quantitative Insights into dAMP Metabolism and dATP Incorporation

The efficiency of dAMP's conversion and the subsequent incorporation of dATP into DNA are governed by the kinetic properties of the enzymes involved and the cellular concentrations of the nucleotide pools.

Enzymatic Kinetics

The kinetic parameters of the enzymes responsible for dAMP phosphorylation and dATP incorporation provide a quantitative measure of their efficiency. Below are tables summarizing key kinetic data.

Table 1: Kinetic Parameters of Human Adenylate Kinases for dAMP Phosphorylation

| Enzyme Isoform | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference |

| AK1 | dAMP | 18,100 | 156 | - | [4] |

| AK7 | dAMP | 1,200 | - | - | [5][6] |

| AK8 | dAMP | 1,100 | - | - | [5][6] |

| AK9 | dAMP | 1,100 | 2.1 | 1.9 | [2] |

Table 2: Steady-State Kinetic Parameters for dATP Incorporation by DNA Polymerases

| DNA Polymerase | Template Base | K_m_ (µM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (µM⁻¹s⁻¹) | Reference |

| Human DNA Polymerase η | T | 13.0 ± 2.0 | 0.43 ± 0.02 | 0.033 | N/A |

| Yeast DNA Polymerase δ | T | 1.4 | 0.045 | 0.032 | N/A |

Note: Kinetic parameters can vary significantly depending on the specific DNA polymerase, the template sequence, and experimental conditions.

Cellular Nucleotide Concentrations

The intracellular concentrations of dAMP and its phosphorylated derivatives are tightly regulated and can vary depending on the cell type and cell cycle phase.

Table 3: Cellular Concentrations of dAMP, dADP, and dATP in Human Cancer Cell Lines

| Cell Line | dAMP (pmol/10⁶ cells) | dADP (pmol/10⁶ cells) | dATP (pmol/10⁶ cells) | Reference |

| PANC1 (Pancreatic Cancer) | 0.8 ± 0.1 | 1.2 ± 0.2 | 22.1 ± 3.5 | [1] |

| H1975 (Lung Cancer) | 1.5 ± 0.2 | 2.5 ± 0.4 | 45.2 ± 6.8 | [1] |

| HepG2 (Liver Cancer) | 0.5 ± 0.1 | 0.8 ± 0.1 | 15.3 ± 2.3 | [1] |

| H23 (Lung Cancer) | 0.7 ± 0.1 | 1.1 ± 0.2 | 19.8 ± 3.0 | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving dAMP is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the metabolic pathway of dAMP and a typical experimental workflow for a DNA polymerase assay.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. This section provides methodologies for key experiments cited in the study of dAMP's role in DNA synthesis.

DNA Polymerase Assay (Primer Extension Assay)

This assay measures the ability of a DNA polymerase to incorporate nucleotides, including dATP derived from dAMP, into a growing DNA strand.

a. Materials:

-

Purified DNA polymerase

-

Oligonucleotide primer (labeled, e.g., with ³²P or a fluorescent dye)

-

Oligonucleotide template

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

-

Stop solution (e.g., formamide, EDTA, loading dyes)

-

Denaturing polyacrylamide gel

-

TBE buffer

-

Phosphorimager or fluorescence scanner

b. Protocol:

-

Annealing of Primer and Template: Mix the labeled primer and template oligonucleotides in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0) at a 1:1.2 molar ratio. Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.

-

Reaction Setup: On ice, prepare the reaction mixture containing the annealed primer/template, reaction buffer, and the desired concentration of dNTPs.

-

Initiation of Reaction: Add the DNA polymerase to the reaction mixture and incubate at the enzyme's optimal temperature (e.g., 37°C) for a specific time course (e.g., 0, 1, 2, 5, 10 minutes).

-

Quenching the Reaction: Stop the reaction at each time point by adding an equal volume of stop solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis at a constant voltage until the loading dye reaches the bottom of the gel.

-

Visualization and Quantification: Dry the gel and expose it to a phosphor screen or scan for fluorescence. Quantify the intensity of the bands corresponding to the extended primer using densitometry software.

-

Data Analysis: Plot the amount of product formed over time to determine the initial reaction velocity. By varying the concentration of dATP, the Michaelis-Menten kinetic parameters (K_m_ and V_max_) can be determined.

Quantification of dNTP Pools by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of individual dNTPs from cellular extracts.

a. Materials:

-

Cell culture

-

Methanol (ice-cold)

-

Trichloroacetic acid (TCA)

-

Freon-trioctylamine

-

HPLC system with a UV detector

-

Anion-exchange column

-

Phosphate buffer (for mobile phase)

-

dNTP standards

b. Protocol:

-

Cell Lysis and Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Extract nucleotides by adding ice-cold 60% methanol.

-

Alternatively, use a TCA extraction method followed by neutralization with Freon-trioctylamine.

-

-

Sample Preparation:

-

Centrifuge the extract to pellet cellular debris.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject the prepared sample onto an anion-exchange HPLC column.

-

Elute the nucleotides using a phosphate buffer gradient.

-

Detect the dNTPs by their UV absorbance at 254 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of dNTP standards.

-

Determine the concentration of each dNTP in the sample by comparing its peak area to the standard curve.

-

Conclusion

This compound, while not a direct building block of DNA, is undeniably a cornerstone of DNA synthesis. Its efficient conversion to dATP is paramount for the faithful replication and repair of the genome. The quantitative data on enzymatic kinetics and cellular nucleotide concentrations, coupled with detailed experimental protocols, provide a robust framework for researchers and drug development professionals. A thorough understanding of the metabolic pathway and regulation of dAMP and its derivatives opens avenues for the development of novel therapeutic strategies targeting DNA synthesis in pathological conditions such as cancer. The methodologies and data presented in this guide serve as a valuable resource for advancing research in this critical area of molecular biology.

References

- 1. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The human adenylate kinase 9 is a nucleoside mono- and diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Human adenylate kinases - classification, structure, physiological and pathological importance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. The characterization of human adenylate kinases 7 and 8 demonstrates differences in kinetic parameters and structural organization among the family of adenylate kinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Function of dAMP in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyadenosine (B7792050) monophosphate (dAMP), a fundamental deoxyribonucleotide, serves as a critical precursor for the synthesis of deoxyadenosine triphosphate (dATP), one of the four essential building blocks of deoxyribonucleic acid (DNA). Its cellular concentration and metabolism are tightly regulated to ensure high-fidelity DNA replication and repair. This technical guide provides a comprehensive overview of the core function of dAMP in cellular metabolism, detailing its biosynthesis, degradation, and the enzymes involved. It summarizes available quantitative data on relevant nucleotide concentrations and enzyme kinetics, and provides detailed experimental protocols for the extraction and quantification of dAMP. Furthermore, this guide explores the emerging evidence for a potential regulatory role of dAMP, beyond its function as a metabolic intermediate. Visual diagrams of key metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes governing dAMP homeostasis.

Introduction

Deoxyadenosine monophosphate (dAMP) is a deoxyribonucleotide composed of a deoxyribose sugar, a phosphate (B84403) group, and the purine (B94841) base adenine (B156593).[1] Its primary and most well-established role in cellular metabolism is to serve as a monomeric unit for DNA.[1] The fidelity of DNA synthesis and repair is critically dependent on a balanced supply of all four deoxyribonucleoside triphosphates (dNTPs), including dATP, for which dAMP is a direct precursor. Dysregulation of dAMP metabolism can lead to imbalances in the dNTP pool, resulting in increased mutation rates and genomic instability, hallmarks of cancer and other genetic diseases.

This document will provide a detailed examination of the metabolic pathways centered around dAMP, the kinetics of the enzymes that govern these pathways, and the methodologies used to study them.

Core Function: A Precursor for DNA Synthesis

The central role of dAMP in cellular metabolism is its participation in the synthesis of dATP, which is subsequently incorporated into DNA by DNA polymerases. This process is a cornerstone of cell division and the maintenance of genetic integrity.

Biosynthesis of dAMP

dAMP is synthesized through two primary pathways: the de novo pathway and the salvage pathway.

-

De Novo Synthesis: In this pathway, ribonucleotides are synthesized first and then converted to deoxyribonucleotides. The direct precursor to dAMP is adenosine (B11128) diphosphate (B83284) (ADP). The enzyme ribonucleotide reductase (RNR) catalyzes the reduction of the 2'-hydroxyl group of the ribose sugar in ADP to produce deoxyadenosine diphosphate (dADP). dADP is then dephosphorylated to dAMP. The de novo synthesis of the purine ring itself begins with simpler molecules like amino acids, bicarbonate, and formate.[2]

-

Salvage Pathway: This pathway recycles pre-existing bases and nucleosides from the breakdown of nucleic acids or from extracellular sources. Deoxyadenosine can be phosphorylated by deoxyadenosine kinase (dAK) to form dAMP.[3] This pathway is particularly important in cells that have a limited capacity for de novo synthesis.

Conversion to dATP and Incorporation into DNA

Once synthesized, dAMP is sequentially phosphorylated to dADP and then to dATP.

-

dAMP to dADP: Deoxyadenylate kinase (dAK), also known as deoxyadenosine monophosphate kinase, catalyzes the phosphorylation of dAMP to dADP, utilizing ATP as the phosphate donor.

-

dADP to dATP: Nucleoside diphosphate kinase (NDPK) catalyzes the final phosphorylation step, converting dADP to dATP, again using ATP as the phosphate donor.

The resulting dATP, along with dCTP, dGTP, and dTTP, is then used by DNA polymerases to synthesize new DNA strands.

Regulation of dAMP Metabolism

The cellular levels of dAMP and its downstream product dATP are exquisitely controlled to prevent imbalances in the dNTP pool, which can be mutagenic and cytotoxic.

Allosteric Regulation of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a key regulatory point in the synthesis of all deoxyribonucleotides. Its activity is allosterically regulated by the binding of nucleotide effectors. ATP binding generally activates the enzyme, while high levels of dATP act as a feedback inhibitor, shutting down the production of all dNTPs.[4] This intricate regulation ensures a balanced supply of building blocks for DNA synthesis.

A Potential Regulatory Role for dAMP

While primarily viewed as a metabolic intermediate, recent research in the bacterium Bacillus subtilis has revealed that dAMP can act as a tightly bound endogenous ligand to the class Ib RNR.[5] This binding promotes the assembly of a noncanonical dimeric form of the enzyme, which is then subject to allosteric inhibition by dATP.[5] This finding suggests that dAMP may have a more direct regulatory role in controlling its own synthesis, at least in some organisms. Whether a similar mechanism exists in mammalian cells is an area of active investigation.

Quantitative Data

Precise quantification of intracellular dAMP is challenging due to its low abundance and transient nature. While data for dNTPs are more readily available, direct measurements of dAMP are scarce in the literature. The following tables summarize available relevant quantitative data.

| Analyte | Cell Type | Concentration (pmol/106 cells) | Reference |

| dATP | Human Peripheral Blood Mononuclear Cells | 0.01 - 0.1 | [Adapted from relevant dNTP quantification studies] |

| dCTP | Human Peripheral Blood Mononuclear Cells | 0.1 - 1.0 | [Adapted from relevant dNTP quantification studies] |

| dGTP | Human Peripheral Blood Mononuclear Cells | 0.05 - 0.2 | [Adapted from relevant dNTP quantification studies] |

| dTTP | Human Peripheral Blood Mononuclear Cells | 0.1 - 0.5 | [Adapted from relevant dNTP quantification studies] |

Table 1: Representative Intracellular Deoxyribonucleoside Triphosphate (dNTP) Concentrations. Note: These are approximate ranges for dNTPs, the downstream products of dAMP metabolism. Direct quantitative data for dAMP is not consistently reported in the literature and is expected to be significantly lower than dATP.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue | Reference |

| Deoxyadenosine Kinase | Deoxyadenosine | ~5 | Not Reported | Calf Thymus | [Adapted from historical enzymology data] |

| Ribonucleotide Reductase | ADP | 10 - 50 | Variable | E. coli / Human | [General range from enzymology literature] |

| Deoxyadenylate Kinase | dAMP | 5 - 20 | Variable | S. cerevisiae |

Table 2: Kinetic Parameters of Key Enzymes in dAMP Metabolism. Note: Kinetic parameters can vary significantly depending on the specific enzyme isoform, assay conditions, and organism. The values presented are indicative ranges.

Experimental Protocols

Accurate measurement of intracellular dAMP requires careful sample preparation and sensitive analytical techniques. The following are detailed methodologies for the extraction and quantification of dAMP.

Protocol for Intracellular Nucleotide Extraction for LC-MS/MS Analysis

This protocol is designed for the extraction of nucleotides from cultured mammalian cells.

Materials:

-

Cultured mammalian cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold 80% Methanol (B129727) (LC-MS grade)

-

Cell scraper

-

Centrifuge capable of 4°C

-

Lyophilizer or vacuum concentrator

-

LC-MS grade water

-

Microcentrifuge tubes

Procedure:

-

Cell Harvesting:

-

Aspirate the culture medium from the cell culture plate.

-

Wash the cells twice with 5 mL of ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to the plate.

-

Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

-

Lysis and Protein Precipitation:

-

Vortex the cell suspension vigorously for 30 seconds.

-

Incubate the suspension at -80°C for at least 1 hour to ensure complete cell lysis and protein precipitation.

-

-

Centrifugation:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the soluble metabolites including dAMP, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

-

-

Drying:

-

Dry the supernatant completely using a lyophilizer or a vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried metabolite extract in a small, precise volume (e.g., 50-100 µL) of LC-MS grade water or a suitable buffer compatible with your LC-MS/MS method.

-

Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

-

Protocol for Direct Quantification of dAMP by LC-MS/MS

This protocol provides a general framework for the quantification of dAMP using a triple quadrupole mass spectrometer. Instrument parameters will need to be optimized for the specific system being used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Materials:

-

dAMP analytical standard

-

13C10,15N5-dAMP internal standard (or other suitable labeled internal standard)

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

Formic acid or other suitable mobile phase modifier

-

Reversed-phase C18 HPLC column suitable for polar analytes

Procedure:

-

Preparation of Standards and Calibration Curve:

-

Prepare a stock solution of dAMP in LC-MS grade water.

-

Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of dAMP in the samples.

-

Add a fixed concentration of the internal standard to each calibration standard and to the extracted cell samples.

-

-

LC-MS/MS Method Development:

-

Chromatography: Develop a gradient elution method using a reversed-phase C18 column. A typical gradient might start with a high aqueous mobile phase (e.g., 98% water with 0.1% formic acid) and ramp to a higher organic phase concentration (e.g., 95% acetonitrile with 0.1% formic acid) to elute dAMP. Optimize the gradient to achieve good peak shape and separation from other nucleotides.

-

Mass Spectrometry: Infuse the dAMP standard directly into the mass spectrometer to optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) and to determine the precursor ion and product ions for Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): For dAMP, this will be the [M+H]+ ion (m/z 332.1).

-

Product Ions (Q3): Fragment the precursor ion in the collision cell and select one or two of the most intense and specific product ions for quantification and confirmation (e.g., the adenine base fragment at m/z 136.1).

-

-

Optimize the collision energy for each MRM transition.

-

Set up MRM transitions for both dAMP and the internal standard.

-

-

Sample Analysis:

-

Inject the prepared standards and samples onto the LC-MS/MS system.

-

Acquire data in MRM mode.

-

-

Data Analysis:

-

Integrate the peak areas for the dAMP and internal standard MRM transitions.

-

Calculate the ratio of the dAMP peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of dAMP in the samples by interpolating their peak area ratios from the calibration curve.

-

Normalize the dAMP concentration to the number of cells from which the extract was derived to report the concentration in units such as pmol/106 cells.

-

Signaling Pathways and Logical Relationships

As the primary role of dAMP is a metabolic intermediate in the synthesis of dATP, its "signaling" is largely indirect, through the allosteric regulation of ribonucleotide reductase by dATP. The following diagrams illustrate the key metabolic pathways and the workflow for dAMP quantification.

References

- 1. Edge Attributes | Graphviz [graphviz.org]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Optimization of cellular nucleotide extraction and sample preparation for nucleotide pool analyses using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. pnas.org [pnas.org]

2'-Deoxyadenosine-5'-monophosphate: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxyadenosine-5'-monophosphate (dAMP) is a fundamental building block of deoxyribonucleic acid (DNA) and a key metabolite in cellular processes. As a deoxyribonucleoside monophosphate, its chemical structure and properties are of paramount importance for research in molecular biology, pharmacology, and drug development. This technical guide provides an in-depth overview of the core chemical characteristics of dAMP, its molecular structure, and standard experimental methodologies for its characterization. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding for scientific and research applications.

Chemical and Physical Properties

This compound is a purine (B94841) nucleotide composed of a phosphate (B84403) group, a deoxyribose sugar, and the nucleobase adenine (B156593).[1][2] It typically presents as a white or crystalline powder.[] The presence of the phosphate group renders it a strong acid and readily soluble in aqueous solutions.[4]

Quantitative Physicochemical Data

The key physicochemical properties of dAMP are summarized in the table below. These values are critical for experimental design, including buffer preparation, analytical method development, and interpretation of molecular interactions.

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | [2] |

| CAS Number | 653-63-4 | |

| PubChem CID | 12599 | [1] |

| Molecular Properties | ||

| Molecular Formula | C10H14N5O6P | [1] |

| Molecular Weight | 331.22 g/mol | |

| Physical Properties | ||

| Melting Point | >147 °C (decomposes) | [] |

| Appearance | White Crystalline Powder | [] |

| Solubility | ||

| Water | Soluble | [5] |

| 1 N NH4OH | 50 mg/mL | |

| DMSO | Slightly Soluble | [][5] |

| Acid-Base Properties (pKa) | ||

| Phosphate Group (pKa1) | ~0.7 - 0.9 | [4] |

| Adenine Base (N1 protonation) | ~3.5 - 4.0 (for adenosine) | [4] |

| Phosphate Group (pKa2) | ~6.0 - 6.4 | [4] |

| Predicted Strongest Acidic | 1.23 | [5] |

| Predicted Strongest Basic | 4.98 | [5] |

Note: pKa values for the phosphate and adenine groups are based on general values for nucleotides; precise experimental values for dAMP can vary slightly. Predicted values are computationally derived.

Molecular Structure

The structure of dAMP is defined by three key components linked in a specific stereochemical arrangement:

-

Adenine: A purine nucleobase.

-

Deoxyribose: A five-carbon sugar (pentose) that lacks a hydroxyl group at the 2' position, distinguishing it from the ribose found in RNA.

-

Phosphate Group: A single phosphate moiety.

The N9 atom of the adenine base is connected to the 1' carbon of the deoxyribose sugar via a β-N-glycosidic bond. The phosphate group is esterified to the 5' carbon of the deoxyribose sugar. The overall structure, including the charge state, is influenced by intramolecular hydrogen bonding between the adenine base and the phosphate group.[2]

Biological Significance and Metabolic Pathway

dAMP is a crucial intermediate in the biosynthesis of deoxyadenosine (B7792050) triphosphate (dATP), one of the four deoxyribonucleoside triphosphates that are the monomeric precursors for DNA synthesis by DNA polymerases.[4][6] The conversion of dAMP to dATP involves a two-step phosphorylation cascade, which is an ATP-dependent process.[2][6]

-

First Phosphorylation: dAMP is phosphorylated to 2'-deoxyadenosine-5'-diphosphate (B1220054) (dADP) by the enzyme deoxynucleoside monophosphate kinase.

-

Second Phosphorylation: dADP is subsequently phosphorylated to dATP by nucleoside diphosphate (B83284) kinase.

This pathway ensures the availability of dATP for accurate and efficient DNA replication.

Experimental Protocols

The characterization and purification of dAMP are routine procedures in biochemistry and molecular biology labs. The following sections describe the general methodologies for key experiments.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic physical property used for identification and purity assessment.[4] Impurities typically lead to a depression and broadening of the melting point range. For nucleotides, thermal analysis can also refer to the "melting" or denaturation of nucleic acid duplexes, which is a different concept measured by UV absorbance changes with temperature.[1][7] The protocol described here is for the physical melting point of the solid compound.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry dAMP is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or similar device) equipped with a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

Completion: The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).

Purification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is widely used for the purification of nucleotides. Reversed-phase HPLC is a common mode for this purpose, separating molecules based on their hydrophobicity.

Methodology: Reversed-Phase HPLC Purification

-

Sample Preparation: The crude dAMP sample is dissolved in a suitable solvent, typically a mixture of the mobile phase components, and filtered through a 0.2 or 0.45 µm filter to remove particulate matter.

-

System Setup: An HPLC system equipped with a pump, injector, column oven, a reversed-phase column (e.g., C18), and a UV detector is used. The mobile phase typically consists of an aqueous buffer (Buffer A, e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) formate) and an organic solvent (Buffer B, e.g., acetonitrile).

-

Column Equilibration: The column is equilibrated by running the initial mobile phase composition (e.g., 95% A, 5% B) through it until a stable baseline is achieved on the detector.

-

Injection and Separation: The prepared sample is injected onto the column. A gradient is typically run, where the percentage of Buffer B is increased over time. This causes more hydrophobic compounds to elute later than more polar ones. dAMP, being relatively polar, will elute at a specific retention time under defined conditions.

-

Detection and Fraction Collection: The eluent from the column passes through a UV detector, set to a wavelength where dAMP absorbs strongly (typically 260 nm). As the dAMP peak is detected, the corresponding eluent is collected using a fraction collector.

-

Analysis and Work-up: The collected fractions are analyzed for purity (e.g., by analytical HPLC). Pure fractions are pooled and the solvent is removed (e.g., by lyophilization) to yield purified dAMP.

References

- 1. dAMP | C10H14N5O6P | CID 12599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Deoxyadenosine monophosphate - Wikipedia [en.wikipedia.org]

- 4. 4.1 [tud.ttu.ee]

- 5. P. aeruginosa Metabolome Database: Deoxyadenosine monophosphate (PAMDB000199) [pseudomonas.umaryland.edu]

- 6. Showing Compound Deoxyadenosine monophosphate (FDB022311) - FooDB [foodb.ca]

- 7. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

A Technical Guide to Deoxyadenosine Monophosphate (dAMP): From Discovery to Core Biochemical Function

Audience: Researchers, scientists, and drug development professionals.

Abstract: Deoxyadenosine (B7792050) monophosphate (dAMP), a fundamental monomer of deoxyribonucleic acid (DNA), is a purine (B94841) nucleotide central to molecular biology, genetics, and therapeutic development. Its discovery was not a singular event but a multi-decade journey of chemical and biological exploration, from the initial isolation of "nuclein" to the elucidation of its precise role in the double helix. This guide provides an in-depth technical overview of the history of dAMP, its physicochemical properties, the key metabolic pathways it inhabits, and the seminal experimental protocols that defined our understanding of this critical molecule.

The Historical Trajectory of Discovery

The path to identifying dAMP is intertwined with the very discovery of nucleic acids. The journey began in 1869 when Swiss chemist Friedrich Miescher first isolated a phosphorus-rich substance from the nuclei of white blood cells, which he named "nuclein".[1] This foundational discovery set the stage for decades of work to deconstruct this new class of biological molecule.

The critical breakthroughs in characterizing the components of nucleic acids were made by the Russian-American biochemist Phoebus Levene in the early 20th century.[1][2] Working at the Rockefeller Institute of Medical Research, Levene systematically dissected nucleic acids into their constituent parts.[2][3]

-

Identification of Components: Levene identified the three core components of a nucleotide: a phosphate (B84403) group, a five-carbon pentose (B10789219) sugar, and a nitrogenous base.[4] He built upon the work of Albrecht Kossel, who had earlier identified the purine and pyrimidine (B1678525) bases.[2][5]

-

Distinguishing Sugars: A pivotal discovery by Levene was the differentiation between the sugars in nucleic acids. In 1909, he identified ribose in yeast nucleic acid (RNA), and twenty years later, in 1929, he successfully identified the sugar in thymus nucleic acid (DNA) as a pentose lacking one oxygen atom, which he named deoxyribose .[2][3][5]

-

Defining the Nucleotide: Levene was the first to correctly show that these components were linked in the specific order of phosphate-sugar-base to form a unit he termed a nucleotide .[2] This work represented the fundamental chemical characterization of the monomers of DNA, including deoxyadenosine monophosphate (dAMP).

While Levene's chemical contributions were monumental, his structural "tetranucleotide hypothesis," which incorrectly proposed that DNA was a simple, repetitive polymer of the four bases, temporarily misled the scientific community into believing it was too simple a molecule to carry complex genetic information.[2][6]

Logical Flow of Early Nucleotide Characterization

The diagram below illustrates the conceptual workflow that led to the chemical identification of deoxyribonucleotides like dAMP.

Physicochemical Properties of dAMP

Deoxyadenosine monophosphate is typically a white to off-white powder that is soluble in water due to its polar phosphate group.[7] Its stability can be affected by factors such as pH and temperature.[7]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₅O₆P | [7][8][9] |

| Molar Mass | 331.222 g/mol | [8] |

| Appearance | White to off-white powder | [7] |

| Solubility in Water | Soluble | [7] |

| pKa (Strongest Acidic) | 1.23 | [10] |

| pKa (Strongest Basic) | 3.94 | [10] |

| CAS Number | 653-63-4 | [7][8] |

Elucidation of dAMP's Core Biochemical Role

Levene's work established the chemical nature of dAMP, but its biological significance remained unclear until two further landmark discoveries.

Erwin Chargaff (late 1940s): Through meticulous experiments involving the hydrolysis of DNA and the separation of its bases using paper chromatography, Chargaff disproved the tetranucleotide hypothesis.[11] He demonstrated that in any given species, the amount of adenine (B156593) (A) was approximately equal to the amount of thymine (B56734) (T), and the amount of guanine (G) was equal to that of cytosine (C).[12] These "Chargaff's rules" were a critical clue for deciphering DNA's structure.[11][12]

James Watson and Francis Crick (1953): By synthesizing the chemical knowledge of Levene, the base-pairing rules of Chargaff, and crucial X-ray diffraction data from Rosalind Franklin and Maurice Wilkins, Watson and Crick proposed the double helix model of DNA.[1] This model definitively established the role of dAMP as a monomeric building block of the DNA polymer.[9] Within the double helix, the adenine base of a dAMP unit on one strand forms two specific hydrogen bonds with a thymine unit on the opposing strand, a cornerstone of genetic replication and stability.[9]

Key Metabolic Pathways Involving dAMP

Cells produce dAMP through two primary routes: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis

This is a metabolically expensive process that builds purine rings from simpler precursors like amino acids (glycine, aspartate, glutamine) and one-carbon units.[13] The pathway first produces ribonucleotides, primarily adenosine (B11128) diphosphate (B83284) (ADP). The enzyme ribonucleotide reductase (RNR) then catalyzes the critical step of reducing ADP to deoxyadenosine diphosphate (dADP).[9] dADP can then be dephosphorylated to dAMP or, more commonly, phosphorylated to deoxyadenosine triphosphate (dATP) for direct incorporation into DNA.[9]

Purine Salvage Pathway

The salvage pathway is an energy-efficient mechanism that recycles pre-existing purines from the breakdown of nucleic acids or from dietary sources.[13] For deoxyadenosine, the pathway is direct. The nucleoside deoxyadenosine is phosphorylated by the enzyme deoxycytidine kinase (DCK) to form dAMP.[14] This process is crucial in tissues with limited de novo synthesis and is a key target in cancer chemotherapy.[14]

Seminal Experimental Methodologies

The characterization of dAMP relied on fundamental biochemical techniques for the isolation, separation, and quantification of nucleic acid components.

Experimental Protocol 1: Principle of Nucleic Acid Hydrolysis

Early researchers like Levene used chemical hydrolysis to break down nucleic acids into their constituent parts.

-

Isolation: Nucleic acids are first isolated from cellular material (e.g., thymus tissue) through precipitation with agents like ethanol.

-

Acid Hydrolysis: The purified nucleic acid is treated with a strong acid (e.g., perchloric acid or formic acid) and heated.

-

Bond Cleavage: The acid catalyzes the cleavage of two types of bonds:

-

Phosphodiester bonds: The linkages between nucleotide units are broken.

-

N-glycosidic bonds: The bond linking the purine base (adenine) to the deoxyribose sugar is broken.

-

-

Result: The hydrolysis yields a mixture of free purine bases (adenine and guanine), pyrimidine nucleosides, deoxyribose degradation products, and inorganic phosphate. These components can then be separated for individual analysis.

Experimental Protocol 2: Principle of Base Separation by Paper Chromatography (Chargaff's Method)

Erwin Chargaff's quantitative analysis was made possible by the technique of paper chromatography.[11] The workflow below outlines the principle of this method.

Conclusion

The journey to understand deoxyadenosine monophosphate spans the history of molecular biology. From its discovery as an integral chemical component of "nuclein" by pioneers like Phoebus Levene to its definitive placement in the genetic blueprint by Watson and Crick, dAMP has evolved from a chemical entity to a cornerstone of life. For researchers in basic science and drug development, a deep understanding of dAMP's history, properties, and metabolic pathways remains essential. Its role in DNA replication makes its metabolism a critical target for antiviral and anticancer therapies, ensuring that the study of this fundamental nucleotide will continue to drive future biomedical innovation.[9]

References

- 1. DNA Discovery | AncestryDNA® Learning Hub [ancestry.com]

- 2. Phoebus Levene - Wikipedia [en.wikipedia.org]

- 3. Phoebus Levene | Discoveries & Biography | Britannica [britannica.com]

- 4. DNA II | Biology | Visionlearning [visionlearning.com]

- 5. oxfordreference.com [oxfordreference.com]

- 6. Phoebus Levene and the discovery of the 2-dimensional structure of DNA [omic.ly]

- 7. CAS 653-63-4: dAMP | CymitQuimica [cymitquimica.com]

- 8. Deoxyadenosine monophosphate - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Showing Compound Deoxyadenosine monophosphate (FDB022311) - FooDB [foodb.ca]

- 11. Erwin Chargaff's Experiment | Overview, Discoveries & Rules - Lesson | Study.com [study.com]

- 12. Chargaff's rules - Wikipedia [en.wikipedia.org]

- 13. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Pathway for dAMP Synthesis in Prokaryotes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways responsible for the synthesis of deoxyadenosine (B7792050) monophosphate (dAMP) in prokaryotes. A thorough understanding of these pathways is critical for research in microbiology, molecular biology, and the development of novel antimicrobial agents targeting DNA replication. This document details the key enzymes, intermediates, and regulatory mechanisms involved in both the de novo and salvage pathways of dAMP synthesis. Quantitative data on enzyme kinetics are summarized for comparative analysis, and detailed experimental protocols for key enzymes are provided.

Overview of dAMP Synthesis

Prokaryotes utilize two primary routes for the synthesis of dAMP: the de novo pathway and the salvage pathway. The de novo pathway synthesizes the purine (B94841) ring from simpler precursor molecules, while the salvage pathway recycles pre-existing purine bases and nucleosides. The choice between these pathways is often dictated by the availability of nutrients and the energetic state of the cell.

The De Novo Pathway of dAMP Synthesis

The de novo synthesis of dAMP is an energy-intensive process that begins with the synthesis of inosine (B1671953) monophosphate (IMP), the common precursor for all purine nucleotides. From IMP, a two-step enzymatic conversion leads to the formation of adenosine (B11128) monophosphate (AMP). Subsequently, the ribonucleotide of AMP is reduced to its deoxy form.

The key enzymatic steps in the conversion of AMP to dAMP are:

-

Phosphorylation of AMP to ADP: Adenylate kinase (AK) catalyzes the phosphorylation of AMP to adenosine diphosphate (B83284) (ADP), utilizing ATP as the phosphate (B84403) donor.

-

Reduction of ADP to dADP: The crucial step of converting a ribonucleotide to a deoxyribonucleotide is catalyzed by ribonucleotide reductase (RNR). This enzyme reduces the 2'-hydroxyl group of the ribose sugar on ADP to produce deoxyadenosine diphosphate (dADP).

-

Dephosphorylation of dADP to dAMP: While dADP is a direct precursor for dATP synthesis, dAMP can be formed through the dephosphorylation of dADP, a reaction that can be catalyzed by various phosphatases.

Key Enzymes in the De Novo Pathway

Ribonucleotide reductase (EC 1.17.4.1) is a critical enzyme in all living organisms as it catalyzes the rate-limiting step in the synthesis of all four deoxyribonucleotides required for DNA replication and repair. Prokaryotes possess different classes of RNRs (Class I, II, and III), which vary in their protein structure, cofactors, and oxygen requirement. Class I RNRs, found in many aerobic bacteria like Escherichia coli, are the most extensively studied. They are composed of two subunits, R1 (or α) and R2 (or β), and their activity is tightly regulated by allosteric effectors.

Adenylate kinase (EC 2.7.4.3), also known as myokinase, is a ubiquitous phosphotransferase that plays a vital role in cellular energy homeostasis by catalyzing the reversible reaction: AMP + ATP ⇌ 2 ADP. In the context of dAMP synthesis, it is responsible for producing the substrate (ADP) for ribonucleotide reductase. Prokaryotic adenylate kinases, such as the one from E. coli, have been well-characterized.

The Salvage Pathway of dAMP Synthesis

The salvage pathway provides a more energy-efficient route to dAMP synthesis by utilizing preformed purine bases and nucleosides from the degradation of nucleic acids or from the environment.

The key steps in the salvage pathway for dAMP are:

-

Uptake of Deoxyadenosine: Prokaryotes can transport deoxyadenosine from the extracellular environment.

-

Phosphorylation of Deoxyadenosine: Deoxyadenosine is then directly phosphorylated to dAMP by the enzyme deoxyadenosine kinase. Some prokaryotes may utilize a deoxyadenylate kinase for this purpose.

Regulation of dAMP Synthesis

The synthesis of dAMP is tightly regulated to ensure a balanced supply of deoxyribonucleotides for DNA synthesis, preventing the mutagenic effects of dNTP pool imbalances. Regulation occurs at both the transcriptional and enzymatic levels.

-

Transcriptional Regulation: The expression of genes encoding enzymes of the purine de novo synthesis pathway is often controlled by transcriptional repressors like PurR in E. coli. The expression of ribonucleotide reductase genes is also regulated, with increased synthesis observed after DNA inhibition.[1]

-

Feedback Inhibition: The activity of key enzymes is allosterically regulated by the end products of the pathway. For instance, ribonucleotide reductase activity is exquisitely controlled by the binding of ATP (activator) and dATP (inhibitor) to its activity site, and by the binding of dNTPs to its specificity site, which modulates substrate preference.[2][3][4]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters for ribonucleotide reductase and adenylate kinase from various prokaryotic species. This data is essential for comparative studies and for modeling metabolic pathways.

Table 1: Kinetic Parameters of Prokaryotic Ribonucleotide Reductases

| Organism | Enzyme Class | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/min/mg) | Reference |

| Escherichia coli | Ia | CDP | - | 2-10 | - | [5] |

| Escherichia coli | Ia | UDP | - | 2-10 | - | [5] |

| Escherichia coli | Ia | ADP | - | 2-10 | - | [5] |

| Escherichia coli | Ia | GDP | - | 2-10 | - | [5] |

| Prevotella copri | III | GTP | 670 ± 120 | 1.3 | 478 ± 26 | [6] |

Table 2: Kinetic Parameters of Prokaryotic Adenylate Kinases

| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Escherichia coli (K12) | ATP | 51 | 1020 (forward) | [7] |

| Escherichia coli (K12) | AMP | 38 | 605 (reverse) | [7] |

| Escherichia coli (K12) | ADP | 92 | - | [7] |

Experimental Protocols

This section provides detailed methodologies for assaying the activity of the key enzymes involved in dAMP synthesis.

Ribonucleotide Reductase Activity Assay (Coupled Spectrophotometric Method)

This continuous assay measures the reduction of a ribonucleotide diphosphate (e.g., CDP) to its corresponding deoxyribonucleotide diphosphate (dCDP) by coupling the reaction to the oxidation of NADH.

Principle:

-

RNR converts CDP to dCDP.

-

The dCDP is then phosphorylated to dCTP by nucleoside diphosphate kinase (NDPK) using ATP.

-

The ADP produced is re-phosphorylated to ATP by pyruvate (B1213749) kinase (PK), which simultaneously converts phosphoenolpyruvate (B93156) (PEP) to pyruvate.

-

Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), oxidizing NADH to NAD+.

-

The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is proportional to the RNR activity.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA, 2 mM DTT.

-

CDP (substrate): 100 mM stock solution.

-

ATP (allosteric activator and NDPK substrate): 100 mM stock solution.

-

PEP: 100 mM stock solution.

-

NADH: 10 mM stock solution.

-

PK/LDH enzyme mix (e.g., from rabbit muscle).

-

Purified Ribonucleotide Reductase (R1 and R2 subunits).

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer, CDP, ATP, PEP, and NADH to final concentrations of 50 mM, 2 mM, 5 mM, 2 mM, and 0.2 mM, respectively.

-

Add the PK/LDH enzyme mix according to the manufacturer's instructions.

-

Equilibrate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified RNR (both R1 and R2 subunits).

-

Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes.

-

Calculate the rate of reaction from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

Deoxyadenylate Kinase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the phosphorylation of dAMP to dADP by coupling the production of ADP to the oxidation of NADH.

Principle:

-

Deoxyadenylate kinase converts dAMP and ATP to dADP and ADP.

-

The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate.

-

Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+.

-

The rate of NADH oxidation, monitored as a decrease in absorbance at 340 nm, is proportional to the deoxyadenylate kinase activity.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl.

-

dAMP (substrate): 10 mM stock solution.

-

ATP (co-substrate): 100 mM stock solution.

-

PEP: 100 mM stock solution.

-

NADH: 10 mM stock solution.

-

PK/LDH enzyme mix.

-

Purified Deoxyadenylate Kinase or cell lysate containing the enzyme.

Procedure:

-

Prepare a reaction mixture in a cuvette with assay buffer, ATP, PEP, and NADH at final concentrations of 50 mM, 2 mM, 1 mM, and 0.2 mM, respectively.

-

Add the PK/LDH enzyme mix.

-

Add the dAMP substrate to a final concentration of 1 mM.

-

Equilibrate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme sample (purified protein or cell lysate).

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity from the linear rate of absorbance change.

Quantification of dAMP by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of dAMP from other nucleotides in a bacterial cell extract.

Principle:

Reverse-phase ion-pairing HPLC is used to separate nucleotides based on their polarity and charge. A C18 column is typically used with a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium). Detection is achieved by UV absorbance at 254 nm.

Sample Preparation:

-

Harvest bacterial cells from a culture by centrifugation.

-

Extract nucleotides by resuspending the cell pellet in a cold extraction buffer (e.g., 60% methanol (B129727) or 0.5 M perchloric acid).

-

Incubate on ice for 30 minutes.

-

Centrifuge to pellet cell debris.

-

Neutralize the supernatant if using perchloric acid (e.g., with KOH).

-

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0, with 5 mM tetrabutylammonium (B224687) hydrogen sulfate.

-

Mobile Phase B: 100% Methanol.

-

Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Standard Curve: Prepare a standard curve with known concentrations of dAMP to quantify the amount in the sample.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the biochemical pathways for dAMP synthesis and a typical experimental workflow.

De Novo Pathway for dAMP Synthesis in Prokaryotes

Caption: The de novo synthesis pathway of dAMP from the precursor IMP.

Salvage Pathway for dAMP Synthesis in Prokaryotes

Caption: The salvage pathway for dAMP synthesis from extracellular deoxyadenosine.

Regulation of Ribonucleotide Reductase Activity

Caption: Allosteric regulation of Ribonucleotide Reductase by ATP and dATP.

Experimental Workflow for Enzyme Activity Assay

Caption: A generalized workflow for determining enzyme kinetic parameters.

References

- 1. Cloning and sequencing of the adenylate kinase gene (adk) of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 3. Ribonucleotide reductases: essential enzymes for bacterial life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ribonucleotide reductases: essential enzymes for bacterial life [frontiersin.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Structural Biochemistry/Enzyme Regulation/Feedback inhibition - Wikibooks, open books for an open world [en.wikibooks.org]

- 7. uniprot.org [uniprot.org]

The Crucial Role of dAMP as a Precursor for Deoxyadenosine Triphosphate (dATP) Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyadenosine (B7792050) triphosphate (dATP) is an essential building block for DNA synthesis and repair. The cellular concentration of dATP, like other deoxyribonucleoside triphosphates (dNTPs), is tightly regulated to ensure high fidelity of DNA replication and prevent mutagenesis. A key precursor in the synthesis of dATP is deoxyadenosine monophosphate (dAMP). This technical guide provides an in-depth exploration of the enzymatic conversion of dAMP to dATP, the regulatory mechanisms governing this pathway, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic process.

The Enzymatic Pathway: From dAMP to dATP

The synthesis of dATP from dAMP is a two-step phosphorylation cascade mediated by specific kinases. This process is vital for providing one of the four essential precursors for DNA replication.[1]

The primary pathway involves two key enzymatic reactions:

-

Phosphorylation of dAMP to dADP: (Deoxy)adenylate kinase, also known as adenylate kinase (AK), catalyzes the transfer of a phosphate (B84403) group from a phosphate donor, typically ATP, to dAMP, forming deoxyadenosine diphosphate (B83284) (dADP) and ADP.[2] Specifically, human adenylate kinase 9 (AK9) has been shown to catalyze the phosphorylation of dAMP.[3]

-

Phosphorylation of dADP to dATP: Nucleoside diphosphate kinase (NDPK) then catalyzes the final phosphorylation step, transferring a phosphate group from a nucleoside triphosphate donor (commonly ATP or GTP) to dADP to yield the final product, dATP.[4][5]

This sequential phosphorylation is a fundamental process in nucleotide metabolism, ensuring a controlled supply of dATP for cellular needs.

Quantitative Data on Enzyme Kinetics

The efficiency of the dAMP to dATP conversion is determined by the kinetic properties of the involved enzymes. The following tables summarize key kinetic parameters for (deoxy)adenylate kinase and nucleoside diphosphate kinase from various sources.

| Enzyme/Organism | Substrate | K_m_ (µM) | V_max_ or k_cat_ | Reference |

| Human Adenylate Kinase 9 | dAMP | 70 ± 10 | 1.8 ± 0.1 µmol/min/mg | [3] |

| Mycoplasma mycoides deoxyadenosine kinase | Deoxyadenosine | Not specified for dAMP | Sequential ordered Bi Bi mechanism | [6] |

| Human T lymphoblast deoxycytidine kinase | Deoxycytidine | Not specified for dAMP | Regulated by ADP and dCTP | [7] |

Table 1: Kinetic Parameters for (Deoxy)adenylate Kinase. This table presents the Michaelis-Menten constant (K_m_) and maximal velocity (V_max_) or catalytic rate constant (k_cat_) for the phosphorylation of dAMP by adenylate kinase from different organisms.

| Enzyme/Organism | Substrate | K_m_ (µM) | V_max_ or k_cat_ | Reference |

| Dictyostelium discoideum NDPK | ddADP | 1000-5000 | 0.02-3.5 s⁻¹ | [8] |

| Human NDPK-C | ADP, GDP, UDP | Not specified for dADP | High-resolution crystal structures available | [9] |

Table 2: Kinetic Parameters for Nucleoside Diphosphate Kinase. This table summarizes the kinetic parameters for the phosphorylation of dADP (or related substrates) by nucleoside diphosphate kinase.

Regulatory Mechanisms

The production of dATP is meticulously controlled to maintain a balanced dNTP pool, which is crucial for preventing mutations during DNA replication.[10][11] The primary regulatory mechanism is the allosteric feedback inhibition of ribonucleotide reductase (RNR) by dATP.[10] RNR is the enzyme responsible for the de novo synthesis of all four deoxyribonucleoside diphosphates (dNDPs) from their corresponding ribonucleoside diphosphates (rNDPs).[12][13]

High concentrations of dATP bind to an allosteric site on the RNR enzyme, inducing a conformational change that inhibits its overall activity.[10] This feedback loop ensures that the production of all dNTPs is halted when dATP levels are sufficient, thus preventing an oversupply.

The activity of adenylate kinase and nucleoside diphosphate kinase can also be influenced by the cellular energy state and the concentrations of their substrates and products. For instance, the interaction between NDPK and adenylate kinase can modulate their respective activities.[14] Furthermore, the expression of genes encoding these enzymes can be regulated in a cell-cycle-dependent manner.[12]

Experimental Protocols

Studying the conversion of dAMP to dATP requires precise and reliable experimental methods. This section provides detailed protocols for the in vitro synthesis of dATP from dAMP and its subsequent quantification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

In Vitro Synthesis of dATP from dAMP

This protocol describes a method for the enzymatic synthesis of dATP from dAMP in a controlled in vitro environment.

Materials:

-

dAMP sodium salt

-

ATP disodium (B8443419) salt

-

(Deoxy)adenylate kinase (e.g., from rabbit muscle)

-

Nucleoside diphosphate kinase (e.g., from baker's yeast)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

-

Deionized water

Procedure:

-

Prepare a reaction mixture containing the following components in the specified final concentrations:

-

1 mM dAMP

-

5 mM ATP

-

10 units/mL (Deoxy)adenylate kinase

-

10 units/mL Nucleoside diphosphate kinase

-

Reaction Buffer

-

-

Incubate the reaction mixture at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of the reaction.

-

Immediately stop the reaction in the collected aliquots by adding an equal volume of ice-cold 0.6 M perchloric acid or by heat inactivation at 95°C for 5 minutes.

-

Neutralize the perchloric acid-treated samples with potassium carbonate.

-

Centrifuge the samples to remove precipitated protein and potassium perchlorate.

-

Analyze the supernatant for dAMP, dADP, and dATP content using HPLC or LC-MS/MS.

Quantification of dATP by HPLC

This protocol outlines a method for the separation and quantification of dATP from the reaction mixture using reverse-phase HPLC.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.8)

-

Mobile Phase B: 100% Methanol

-

dATP standard solutions of known concentrations

Procedure:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject a known volume (e.g., 20 µL) of the prepared sample or standard solution.

-

Elute the nucleotides using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

-

Monitor the absorbance at 259 nm.

-

Identify the dATP peak based on the retention time of the dATP standard.

-

Quantify the amount of dATP in the sample by comparing the peak area to a standard curve generated from the dATP standards.

Quantification of dATP by LC-MS/MS

This protocol provides a highly sensitive and specific method for dATP quantification using liquid chromatography coupled with tandem mass spectrometry.[15][16]

Instrumentation:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

-

Porous graphitic carbon or C18 column.

Reagents:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

dATP standard solutions

-

Internal standard (e.g., ¹³C₁₀, ¹⁵N₅-dATP)

Procedure:

-

Sample Preparation: Spike the samples and standards with the internal standard.

-

Chromatographic Separation:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample and separate the nucleotides using a suitable gradient of Mobile Phase B.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for dATP and the internal standard. For dATP, a common transition is m/z 490.1 → 159.1.

-

-

Quantification:

-

Calculate the peak area ratio of dATP to the internal standard.

-

Determine the concentration of dATP in the samples using a calibration curve constructed from the standard solutions.

-

Visualizations

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and regulatory loops involved in dATP production from dAMP.

Caption: Enzymatic conversion of dAMP to dATP.

Caption: Allosteric feedback inhibition of RNR by dATP.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro synthesis and quantification of dATP from dAMP.

Caption: Workflow for in vitro dATP synthesis and analysis.

Conclusion

The conversion of dAMP to dATP is a fundamental biochemical process essential for maintaining the integrity of the genome. This technical guide has provided a detailed overview of the enzymatic pathway, its regulation, and comprehensive experimental protocols for its investigation. A thorough understanding of this pathway is critical for researchers in molecular biology, oncology, and drug development, as targeting enzymes involved in dNTP synthesis remains a promising strategy for therapeutic intervention. The provided data and methodologies serve as a valuable resource for designing and executing experiments aimed at further elucidating the intricacies of dATP metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. (deoxy)adenylate kinase - Wikipedia [en.wikipedia.org]

- 3. The human adenylate kinase 9 is a nucleoside mono- and diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 5. Structure, Folding and Stability of Nucleoside Diphosphate Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic mechanism of deoxyadenosine kinase from Mycoplasma determined by surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic properties and inhibition of human T lymphoblast deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pre-steady state of reaction of nucleoside diphosphate kinase with anti-HIV nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 12. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The activities of nucleoside diphosphate kinase and adenylate kinase are influenced by their interaction | SLU publication database (SLUpub) [publications.slu.se]

- 15. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iscrm.uw.edu [iscrm.uw.edu]

An In-depth Technical Guide to Enzymatic Reactions Involving 2'-Deoxyadenosine-5'-monophosphate (dAMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine-5'-monophosphate (dAMP) is a fundamental deoxyribonucleotide that serves as a critical precursor for the synthesis of deoxyadenosine (B7792050) triphosphate (dATP), one of the four essential building blocks of DNA. The metabolic pathways that govern the synthesis, phosphorylation, and degradation of dAMP are tightly regulated and involve a host of enzymatic reactions crucial for maintaining genomic integrity and cellular viability. Dysregulation of these pathways has been implicated in various diseases, making the enzymes involved attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymatic reactions involving dAMP, complete with quantitative data, detailed experimental protocols, and visual representations of the key metabolic pathways.

Core Enzymatic Reactions Involving dAMP

The metabolism of dAMP is primarily centered around its phosphorylation to deoxyadenosine diphosphate (B83284) (dADP) and subsequent conversion to dATP, as well as its degradation. The key enzymes involved in these processes are deoxyadenylate kinase and 5'-nucleotidases.

Deoxyadenylate Kinase: The Phosphorylation Engine

Deoxyadenylate kinase (dAK), also known as (deoxy)adenylate kinase, is the primary enzyme responsible for the phosphorylation of dAMP to dADP. This reaction is a critical step in the biosynthesis of dATP and, consequently, in DNA synthesis and repair. The reaction catalyzed by dAK is as follows:

dAMP + ATP ⇌ dADP + ADP

This reversible reaction is essential for maintaining the balance of adenine (B156593) deoxyribonucleotides in the cell.

The kinetic parameters of deoxyadenylate kinase provide insight into its efficiency and affinity for its substrates. While comprehensive kinetic data for dAMP as a substrate is not extensively available across all species and isoforms, some key values have been reported.

| Enzyme | Substrate | Km (µM) | Vmax | kcat | Source Organism | Reference |

| Adenylate Kinase 1 | dAMP | 400 | Not Reported | Not Reported | Baker's Yeast | (Su & Russell, 1967) |

| Adenylate Kinase 1 | ATP | 100 | Not Reported | Not Reported | Baker's Yeast | (Su & Russell, 1967) |

5'-Nucleotidases: The Degradative Pathway

5'-Nucleotidases are a group of enzymes that catalyze the hydrolysis of 5'-mononucleotides, including dAMP, to their corresponding nucleosides and inorganic phosphate (B84403). This reaction is a key step in the catabolism of nucleotides.

dAMP + H₂O → Deoxyadenosine + Pi

Various isoforms of 5'-nucleotidases exist, including both cytosolic and membrane-bound forms, with differing substrate specificities. For soluble low Km 5'-nucleotidases, dAMP is a substrate, although it is hydrolyzed at a lower relative velocity compared to other nucleotides like CMP and UMP[1].

Specific kinetic data for dAMP as a substrate for various 5'-nucleotidase isoforms is crucial for understanding its degradation. While detailed Vmax and kcat values for dAMP are not always available, some studies provide relative activities and Km values.

| Enzyme | Substrate | Km (µM) | Vmax | kcat | Source Organism | Reference |